![molecular formula C10H10Zr B6337301 Bis(cyclopentadienyl)zirconium dihydride; 98% CAS No. 37342-98-6](/img/structure/B6337301.png)
Bis(cyclopentadienyl)zirconium dihydride; 98%
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Overview
Description
Bis(cyclopentadienyl)zirconium dihydride, also known as Zirconcene dihydride, is a compound with the empirical formula C10H12Zr . It is a catalyst that is often used in research and development .
Molecular Structure Analysis
The molecular structure of Bis(cyclopentadienyl)zirconium dihydride can be represented by the SMILES string [H][Zr][H].[CH]1[CH][CH][CH][CH]1.[CH]2[CH][CH][CH][CH]2 .Chemical Reactions Analysis
Bis(cyclopentadienyl)zirconium dihydride is known to be involved in various chemical reactions. For instance, it has been used in the conversion of amides to aldehydes . It also plays a role in the functionalization of olefins and alkynes .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)zirconium dihydride is a powder with a molecular weight of 223.43 . It is considered a catalyst and is suitable for reactions involving zirconium .Scientific Research Applications
Catalytic Applications
Bis(cyclopentadienyl)zirconium compounds have been demonstrated to serve as efficient catalysts in numerous chemical reactions. For instance, they catalyze the highly selective formation of β-alkoxy alcohols via ring-opening reactions of epoxides with alcohols, showcasing high regio- and stereoselectivity (Kantam, Aziz, Jeyalakshmi, & Likhar, 2003). Similarly, these compounds facilitate the alkylation of heteroaromatics and the synthesis of bis(indolyl)methanes, indicating their broad applicability in organic synthesis (Kantam, Aziz, & Likhar, 2004).
Radiation Studies
Bis(cyclopentadienyl)zirconium dichloride's interaction with gamma radiation has been studied, with electron paramagnetic resonance spectroscopy revealing the formation of cyclopentadienyl radicals, providing insights into the radiation stability of such compounds (Çalişkan & Çalişkan, 2017).
Polymerization Catalysts
These compounds have been shown to promote the dehydrogenation of amineboranes, indicating their potential in hydrogen storage and release applications (Pun, Lobkovsky, & Chirik, 2007). Moreover, bis(cyclopentadienyl)zirconium dichloride has been utilized in the synthesis of high molecular weight polyethylene via ethylene polymerization, highlighting its role in the development of new polymer materials (Fisch et al., 2009).
Molecular Structure and Stability
Investigations into the molecular structure and stability of bis(cyclopentadienyl)zirconium compounds have provided valuable insights into their thermal behavior and decomposition kinetics. Such studies are crucial for their application in high-temperature processes and for understanding their longevity and safety in industrial applications (Azimfar, Kohsari, & Pourmortazavi, 2009).
Novel Complex Formation
Research has also focused on the formation of novel complexes involving bis(cyclopentadienyl)zirconium compounds, such as the synthesis of stable five-membered cyclic alkynes, which are significant for the development of new organic synthesis methodologies and materials (Suzuki, Nishiura, & Wakatsuki, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Bis(cyclopentadienyl)zirconium(IV) dihydride are olefins and alkynes . It acts as a catalyst in their polymerization , promoting the formation of polymers.
Mode of Action
Bis(cyclopentadienyl)zirconium(IV) dihydride interacts with its targets (olefins and alkynes) by facilitating their polymerization . This interaction leads to the formation of polymers, which are large molecules composed of repeated subunits.
Biochemical Pathways
The compound affects the polymerization pathway of olefins and alkynes . By acting as a catalyst, it accelerates the reaction rate, leading to the rapid formation of polymers. The downstream effects include the production of high-density polyethylene and other polymers .
Pharmacokinetics
Instead, it remains in the reaction environment and facilitates the polymerization process .
Result of Action
The molecular and cellular effects of Bis(cyclopentadienyl)zirconium(IV) dihydride’s action are the formation of polymers from olefins and alkynes . These polymers have various applications, including the production of plastics, resins, and other materials .
Action Environment
The action, efficacy, and stability of Bis(cyclopentadienyl)zirconium(IV) dihydride are influenced by environmental factors. It is sensitive to air and moisture , and thus, it should be stored in an inert atmosphere and kept in a dark place . Its reactivity can also be affected by the presence of other substances in the reaction environment .
properties
InChI |
InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWIXEBCYIMCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Zr] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Zr |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)zirconium(IV) dihydride |
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